molecular formula C12H8Cl6N4Zn B1616268 zinc;2-chlorobenzenediazonium;tetrachloride CAS No. 14263-92-4

zinc;2-chlorobenzenediazonium;tetrachloride

Cat. No.: B1616268
CAS No.: 14263-92-4
M. Wt: 486.3 g/mol
InChI Key: DAGOHHHQXOCGSB-UHFFFAOYSA-J
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Description

zinc;2-chlorobenzenediazonium;tetrachloride is an organozinc compound with the molecular formula C12H8Cl6N4Zn. It is a diazonium salt that contains a zinc tetrachloride anion. This compound is known for its applications in organic synthesis, particularly in the formation of aryl chlorides through diazonium coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

zinc;2-chlorobenzenediazonium;tetrachloride can be synthesized through the diazotization of 2-chloroaniline followed by the addition of zinc chloride. The reaction typically involves the following steps:

    Diazotization: 2-chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form 2-chlorobenzenediazonium chloride.

    Formation of Tetrachlorozincate: The diazonium chloride is then reacted with zinc chloride (ZnCl2) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

zinc;2-chlorobenzenediazonium;tetrachloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions to form aryl chlorides.

    Coupling Reactions: It can couple with phenols or amines to form azo compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include copper(I) chloride (CuCl) or copper(I) bromide (CuBr) under mild conditions.

    Azo Coupling: Reagents such as phenols or aromatic amines in alkaline conditions are used.

Major Products

    Aryl Chlorides: Formed through nucleophilic substitution.

    Azo Compounds: Formed through coupling reactions with phenols or amines.

Scientific Research Applications

zinc;2-chlorobenzenediazonium;tetrachloride has several applications in scientific research:

    Organic Synthesis: Used in the synthesis of aryl chlorides and azo compounds.

    Material Science: Employed in the preparation of advanced materials with specific properties.

    Biological Studies: Utilized in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of zinc;2-chlorobenzenediazonium;tetrachloride involves the formation of reactive intermediates that facilitate substitution and coupling reactions. The diazonium group acts as an electrophile, allowing nucleophiles to attack and form new bonds. The zinc tetrachloride anion stabilizes the diazonium cation, enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzenediazonium tetrachlorozincate (21): Similar structure but without the chloro substituent.

    4-Chlorobenzenediazonium tetrachlorozincate (21): Similar structure with the chloro substituent at the para position.

Uniqueness

zinc;2-chlorobenzenediazonium;tetrachloride is unique due to the presence of the chloro substituent at the ortho position, which influences its reactivity and the types of products formed in reactions.

Properties

IUPAC Name

zinc;2-chlorobenzenediazonium;tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H4ClN2.4ClH.Zn/c2*7-5-3-1-2-4-6(5)9-8;;;;;/h2*1-4H;4*1H;/q2*+1;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGOHHHQXOCGSB-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+]#N)Cl.C1=CC=C(C(=C1)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl6N4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10931558
Record name 2-Chlorobenzene-1-diazonium zinc chloride (2/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14263-92-4
Record name Benzenediazonium, 2-chloro-, (T-4)-tetrachlorozincate(2-) (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 2-chloro-, (T-4)-tetrachlorozincate(2-) (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chlorobenzene-1-diazonium zinc chloride (2/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorobenzenediazonium tetrachlorozincate (2:1)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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